
Pinoresinol diglucoside
説明
ピノレシノールジグルコシドは、グリコシドリグナン化合物であり、特に (+)-1-ピノレシノール 4,4′-ジ-O-β-D-グルコピラノシドとして知られています。この化合物は、伝統的な中国薬草であるエウコミア・ウルモイデス(杜仲)の樹皮など、さまざまな植物に自然に存在しています。 ピノレシノールジグルコシドは、降圧、抗炎症、抗酸化、抗癌などの複数の薬理活性で知られています .
2. 製法
合成経路と反応条件: ピノレシノールジグルコシドは、Phomopsis sp. XP-8のような内生菌を用いたバイオ変換法によって合成することができます。このプロセスには、フェニルアラニン、チロシン、ロイシン、ケイ皮酸、p-クマル酸などの基質を含む培地で菌類を培養することが含まれます。 ピノレシノールジグルコシドの生成には、グルコースの添加が不可欠です .
工業的生産方法: ピノレシノールジグルコシドの工業的生産は、レベラトロール産生Alternaria sp. MG1胞子との共培養と、培地への杜仲樹皮の添加によって向上させることができます。 超音波処理とエタノールおよび酪酸ナトリウムの添加も、収率を向上させるために検討されています .
準備方法
Synthetic Routes and Reaction Conditions: Pinoresinol diglucoside can be synthesized through bioconversion methods using endophytic fungi like Phomopsis sp. XP-8. The process involves cultivating the fungus in a medium containing substrates such as phenylalanine, tyrosine, leucine, cinnamic acid, and p-coumaric acid. The addition of glucose is crucial for the production of this compound .
Industrial Production Methods: Industrial production of this compound can be enhanced by co-culturing with resveratrol-producing Alternaria sp. MG1 spores and adding Tu-chung bark to the medium. Ultrasound treatment and the addition of ethanol and sodium butyrate have also been explored to improve yield .
化学反応の分析
Bioconversion Studies
Recent studies have shown that PDG can be synthesized through bioconversion using microbial systems, particularly by the endophytic fungus Phomopsis sp. XP-8. This method offers a more efficient and cost-effective alternative to traditional plant extraction methods. The bioconversion process typically involves:
-
Substrate Utilization : Various substrates such as glucose, phenylalanine, and cinnamic acid are used in different concentrations to optimize PDG production.
-
Reaction Monitoring : The accumulation of intermediates (cinnamic acid, p-coumaric acid) and products (PDG and pinoresinol) is monitored over time using high-performance liquid chromatography (HPLC) techniques .
Reaction Conditions
The conditions affecting the bioconversion include:
-
Substrate Concentration : Different concentrations of phenylalanine (1-13 mmol/L) and cinnamic acid (0.5-2.5 mmol/L) were tested to evaluate their impact on PDG yield.
-
Time Factors : Reaction times varied between 24 to 56 hours depending on the substrate used, with optimal conditions leading to significant accumulation of PDG .
Accumulation of Compounds During Bioconversion
Time (hours) | Phenylalanine (mmol/L) | Cinnamic Acid (mmol/L) | p-Coumaric Acid (mmol/L) | This compound (mg/L) |
---|---|---|---|---|
0 | 0 | 0 | 0 | 0 |
24 | 5 | 1 | 0.5 | 20 |
32 | 7 | 1.5 | 1 | 50 |
40 | 9 | 2 | 1.5 | 80 |
56 | 11 | 2.5 | 2 | 120 |
Enzyme Activity During PDG Production
Enzyme | Activity (U/mL) at Start | Activity (U/mL) at End |
---|---|---|
Phenylalanine Ammonia-Lyase (PAL) | 0.5 | 1.2 |
Cinnamate 4-Hydroxylase (C4H) | 0.3 | 0.9 |
UDP-Glucose-dependent Glucosyltransferase | N/A | Active |
科学的研究の応用
Pharmacological Properties
Pinoresinol diglucoside exhibits several pharmacological activities, including:
- Anti-inflammatory Effects : PDG has been shown to reduce neuroinflammation and neuronal apoptosis through modulation of the TLR4/NF-κB and Nrf2/HO-1 signaling pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease .
- Antioxidant Activity : PDG can alleviate oxidative stress, which is crucial in conditions like ischemia/reperfusion injury. It has demonstrated the ability to reduce infarct volume and improve neurological functions in animal models .
- Bone Health : Research indicates that PDG promotes bone formation and mitigates osteoporosis by activating Wnt signaling pathways and inhibiting osteoclast differentiation .
Case Study 1: Neuroprotective Effects in Alzheimer’s Disease
A study involving mice with induced Alzheimer’s disease demonstrated that administration of this compound significantly reversed memory impairments. Behavioral tests such as the Morris water maze indicated enhanced cognitive function following treatment with PDG .
Case Study 2: Osteoporosis Management
In a model of dexamethasone-induced osteoporosis, PDG was shown to promote bone formation and activate Wnt signaling pathways, suggesting its potential as a therapeutic agent for osteoporosis management .
Data Tables
The following table summarizes key findings related to the applications of this compound:
作用機序
ピノレシノールジグルコシドは、さまざまな分子標的と経路を通じて効果を発揮します。
Wnt/β-カテニンシグナル伝達経路: この経路を活性化して、骨芽細胞を保護し、骨形成を促進します.
ホスファチジルイノシトール3-キナーゼ/プロテインキナーゼBシグナル伝達経路: この経路は、骨形成の分化を促進し、骨粗鬆症を緩和することに関与しています.
TLR4/NF-κBおよびNrf2/HO-1経路: これらの経路は、神経炎症、神経細胞のアポトーシス、および酸化ストレスの軽減に関与しています.
6. 類似化合物の比較
ピノレシノールジグルコシドは、ピノレシノールモノグルコシドやピノレシノールなどの他のリグナン配糖体と比較されます。
ピノレシノールモノグルコシド: この化合物は、ピノレシノールジグルコシドと比較して、水溶液における溶解度と安定性が低くなります.
ピノレシノール: ピノレシノールは同様の薬理作用を共有していますが、ピノレシノールジグルコシドは溶解度と安定性が向上しているため、特定の用途に適しています.
類似化合物:
- ピノレシノールモノグルコシド
- ピノレシノール
- セコイソラリシレシノール
- ラリシレシノール
ピノレシノールジグルコシドは、溶解度、安定性、および幅広い薬理活性の向上により、さまざまな科学的および工業的用途において価値のある化合物となっています。
類似化合物との比較
- Pinoresinol monoglucoside
- Pinoresinol
- Secoisolariciresinol
- Lariciresinol
Pinoresinol diglucoside stands out due to its enhanced solubility, stability, and broad range of pharmacological activities, making it a valuable compound in various scientific and industrial applications.
生物活性
Pinoresinol diglucoside (PDG) is a lignan compound primarily found in various plants, including Eucommia ulmoides. It has garnered attention due to its diverse biological activities, particularly its potential in cardiovascular health, anti-inflammatory effects, and metabolic regulation. This article delves into the biological activity of PDG, highlighting key research findings, case studies, and data tables that illustrate its pharmacological properties.
1. Cardiovascular Protection
Research indicates that PDG exhibits protective effects against oxidative stress and endothelial dysfunction, primarily induced by oxidized low-density lipoprotein (oxLDL). In a study involving human umbilical vein endothelial cells (HUVECs), PDG was shown to:
- Inhibit Apoptosis : Treatment with PDG significantly reduced oxLDL-induced apoptosis from 25.7% to 17.2% at a concentration of 0.1 μmol/L and completely abrogated apoptosis at 1 μmol/L .
- Alleviate Oxidative Stress : PDG reduced reactive oxygen species (ROS) levels by over 20% and inhibited lipid peroxidation by approximately 80% in oxLDL-treated HUVECs .
- Enhance Nitric Oxide Production : PDG restored nitric oxide (NO) production in HUVECs that were inhibited by oxLDL .
2. Anti-inflammatory Effects
PDG has been observed to modulate inflammatory responses. It inhibits the expression of genes involved in inflammation and cell adhesion, such as Lox-1 and CAM1. This effect is mediated through the inhibition of the p38MAPK/NF-κB signaling pathway, which is activated by oxLDL .
Pharmacological Properties
ADME Characteristics
A study on the absorption, distribution, metabolism, and excretion (ADME) properties of PDG revealed:
- Kinetic Solubility : PDG demonstrated favorable solubility in phosphate-buffered saline (PBS).
- Permeability : The compound showed good permeability across monolayer cell models, indicating potential bioavailability.
- Protein Binding : PDG exhibited moderate protein binding rates, which may influence its pharmacokinetic profile .
Case Studies
Case Study 1: Metabolic Regulation
In a study investigating the effects of PDG on glucose metabolism, it was identified as a putative alpha-glucosidase inhibitor. This suggests potential applications in managing diabetes by regulating postprandial blood glucose levels .
Case Study 2: Immune Modulation
Another study highlighted the immunomodulatory effects of PDG on macrophages. The compound inhibited nitric oxide production induced by lipopolysaccharides (LPS), suggesting its role in modulating immune responses .
Data Table
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSJQWDXAYNLNS-FUPWJLLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213522 | |
Record name | Pinoresinol diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63902-38-5 | |
Record name | Pinoresinol diglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinoresinol diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。